3-[3-(Trifluoromethoxy)phenyl]isoxazole
Overview
Description
3-[3-(Trifluoromethoxy)phenyl]isoxazole is a biochemical used for proteomics research . It has a molecular formula of C10H6F3NO2 and a molecular weight of 229.16 .
Molecular Structure Analysis
The molecular structure of this compound consists of a five-membered isoxazole ring attached to a phenyl ring, which is further substituted with a trifluoromethoxy group .Physical and Chemical Properties Analysis
The physical and chemical properties of this compound include a molecular weight of 229.16 and a molecular formula of C10H6F3NO2 .Scientific Research Applications
Anticancer Potential in Colon Cancer
Research has demonstrated that certain N-phenyl-5-carboxamidyl isoxazole derivatives, closely related to 3-[3-(Trifluoromethoxy)phenyl]isoxazole, show promising anticancer activity, especially for colon cancer. One such compound, N-(4-chlorophenyl)-5-carboxamidyl isoxazole, exhibited significant activity against colon tumor cells by inhibiting the JAK3/STAT3 signaling pathways and inducing cell necrosis (Shaw et al., 2012).
Heteroaromatic Compounds' Tautomerism
Studies on isoxazole compounds, including 5-hydroxyisoxazoles and isoxazol-5-ones, have shown their existence in different tautomeric forms. This research is crucial in understanding the chemical properties and reactivity of these compounds (Boulton & Katritzky, 1961).
Nuclear Fluorination Techniques
In the field of fluorine chemistry, the nuclear fluorination of 3,5-diarylisoxazoles, a class to which this compound belongs, has been explored. This involves the use of Selectfluor® for the fluorination process, highlighting novel chemical synthesis pathways for isoxazole derivatives (Stephens & Blake, 2004).
Synthesis of Isoxazole Derivatives
Research on the synthesis of various isoxazole derivatives, including those with trifluoromethyl groups, has been conducted. These compounds have potential applications in various fields, including herbicides and pharmaceuticals (Kawai et al., 2012).
Antibacterial and Anti-inflammatory Agents
Isoxazole derivatives have been synthesized and evaluated for their antimicrobial and anti-inflammatory properties. These studies expand the potential application of such compounds in medical and pharmaceutical research (Kendre et al., 2015).
Inhibition of Dihydroorotate Dehydrogenase
Isoxazole derivatives, like leflunomide, have shown significant inhibitory effects on mitochondrial dihydroorotate dehydrogenase, an enzyme crucial in pyrimidine synthesis. This highlights their potential use in immunosuppression and anti-inflammatory therapies (Knecht & Löffler, 1998).
Crystallographic and Theoretical Studies
Crystallographic and theoretical studies of isoxazole compounds have been conducted to understand their structural properties and reactivity. This research provides foundational knowledge for the development of new isoxazole-based materials (Brancatelli et al., 2011).
Properties
IUPAC Name |
3-[3-(trifluoromethoxy)phenyl]-1,2-oxazole | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H6F3NO2/c11-10(12,13)16-8-3-1-2-7(6-8)9-4-5-15-14-9/h1-6H | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
STSFJGNRFUHEED-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)OC(F)(F)F)C2=NOC=C2 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H6F3NO2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
229.15 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.